N-[(1,3-benzothiazol-2-yl)methyl]-N-cyclopropylprop-2-enamide N-[(1,3-benzothiazol-2-yl)methyl]-N-cyclopropylprop-2-enamide
Brand Name: Vulcanchem
CAS No.: 2361642-40-0
VCID: VC7354696
InChI: InChI=1S/C14H14N2OS/c1-2-14(17)16(10-7-8-10)9-13-15-11-5-3-4-6-12(11)18-13/h2-6,10H,1,7-9H2
SMILES: C=CC(=O)N(CC1=NC2=CC=CC=C2S1)C3CC3
Molecular Formula: C14H14N2OS
Molecular Weight: 258.34

N-[(1,3-benzothiazol-2-yl)methyl]-N-cyclopropylprop-2-enamide

CAS No.: 2361642-40-0

Cat. No.: VC7354696

Molecular Formula: C14H14N2OS

Molecular Weight: 258.34

* For research use only. Not for human or veterinary use.

N-[(1,3-benzothiazol-2-yl)methyl]-N-cyclopropylprop-2-enamide - 2361642-40-0

Specification

CAS No. 2361642-40-0
Molecular Formula C14H14N2OS
Molecular Weight 258.34
IUPAC Name N-(1,3-benzothiazol-2-ylmethyl)-N-cyclopropylprop-2-enamide
Standard InChI InChI=1S/C14H14N2OS/c1-2-14(17)16(10-7-8-10)9-13-15-11-5-3-4-6-12(11)18-13/h2-6,10H,1,7-9H2
Standard InChI Key UIQVVKYYEHVSIZ-UHFFFAOYSA-N
SMILES C=CC(=O)N(CC1=NC2=CC=CC=C2S1)C3CC3

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s structure is defined by three key components:

  • A 1,3-benzothiazole heterocycle, which consists of a benzene ring fused to a thiazole ring.

  • A cyclopropylamine group attached via a methylene bridge to the benzothiazole’s second position.

  • A prop-2-enamide chain, which introduces an α,β-unsaturated carbonyl system.

The systematic IUPAC name, N-(1,3-benzothiazol-2-ylmethyl)-N-cyclopropylprop-2-enamide, reflects this arrangement .

Table 1: Key Structural Identifiers

PropertyValueSource
Molecular FormulaC₁₄H₁₄N₂OS
Molecular Weight258.339 g/mol
SMILESC=CC(=O)N(Cc1nc2ccccc2s1)C3CC3
InChIKeyUIQVVKYYEHVSIZ-UHFFFAOYSA-N
CAS Registry Number139018797

The unsaturated amide group (prop-2-enamide) introduces conformational rigidity, while the cyclopropyl ring may influence steric and electronic interactions in biological systems .

Physicochemical Properties

Predicted Properties

Despite limited experimental data, computational tools provide insights:

Table 2: Estimated Physicochemical Parameters

ParameterValueMethod/Source
LogP (Partition Coefficient)~2.8 (estimated)Comparative analysis with
Aqueous SolubilityLow (hydrophobic)Molecular topology
Hydrogen Bond Donors1 (amide NH)Structural analysis
Hydrogen Bond Acceptors3 (amide O, thiazole N, S)

The compound’s low solubility may necessitate formulation with co-solvents for biological assays .

Biological Relevance and Applications

Ligand in Structural Biology

The RCSB PDB entry (Ligand ID: G7O) identifies this compound as a non-polymer ligand in protein-ligand complexes . Its role may involve:

  • Stabilizing protein conformations via π-π stacking (benzothiazole) and hydrogen bonding (amide).

  • Serving as a fragment in drug discovery for targets like kinases or GPCRs .

Research Directions and Challenges

Knowledge Gaps

  • Synthetic Optimization: Scalable routes with improved yields are needed.

  • ADMET Profiling: Absorption, distribution, metabolism, excretion, and toxicity studies remain unconducted.

  • Target Identification: High-throughput screening could elucidate protein targets.

Collaborative Opportunities

Partnerships with structural biology consortia (e.g., RCSB PDB) may accelerate mechanistic studies .

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